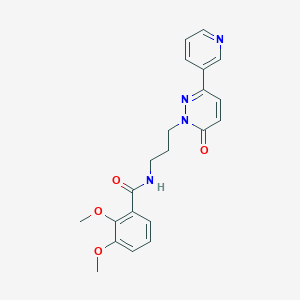

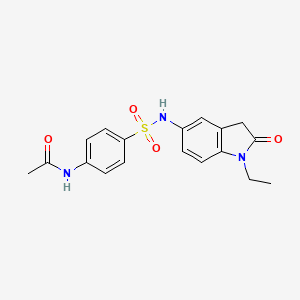

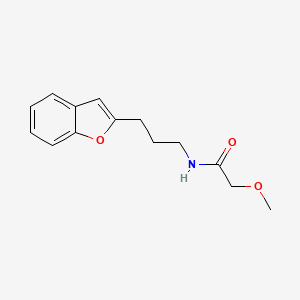

![molecular formula C10H16N4O2 B2393982 Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate CAS No. 1240600-83-2](/img/structure/B2393982.png)

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate is a chemical compound with the CAS Number: 1240600-83-2 . It has a molecular weight of 224.26 . The IUPAC name for this compound is tert-butyl (5-amino-2-pyrimidinyl)methylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate are not available, tert-butyl carbamates are known to be used in palladium-catalyzed synthesis of N-Boc-protected anilines . They are stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.26 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications

Structure-Activity Relationship Studies

A study conducted by Altenbach et al. (2008) explored the structure-activity relationships of 2-aminopyrimidine-containing ligands for the histamine H4 receptor. These ligands, including derivatives similar to Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate, were investigated for their anti-inflammatory and antinociceptive activities. The research highlighted the potential of H4R antagonists in pain management, with specific modifications to the pyrimidine moiety enhancing the compound's activity (Altenbach et al., 2008).

Synthetic Methods

Zhao et al. (2017) presented a rapid synthetic method for a related compound, emphasizing its importance as an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). This study detailed a three-step synthesis process, including acylation, nucleophilic substitution, and reduction, achieving a high total yield (Zhao et al., 2017).

Asymmetric Synthesis

Research on the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction was documented by Yang et al. (2009), showcasing the utility of carbamate derivatives in the creation of chiral compounds. This work underscores the relevance of such compounds in asymmetric synthesis and chiral chemistry (Yang et al., 2009).

Supramolecular Chemistry

Balaban et al. (2003) investigated the self-assembly of zinc porphyrins containing bulky 3,5-di-tert-butylphenyl groups directed by 2-aminopyrimidine. This study highlighted the role of 2-aminopyrimidine, a functional group present in Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate, in constructing supramolecular porphyrin arrays for efficient light-harvesting, emphasizing the compound's potential in materials science and supramolecular chemistry (Balaban et al., 2003).

properties

IUPAC Name |

tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVFXVVRNFBFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

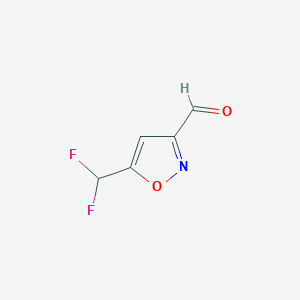

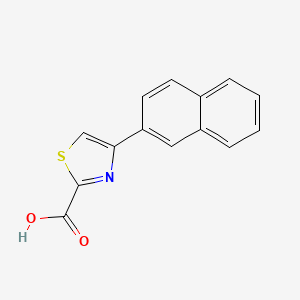

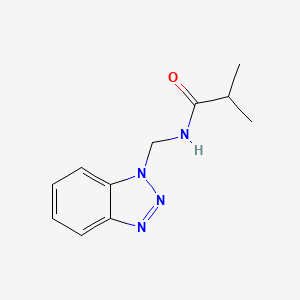

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)

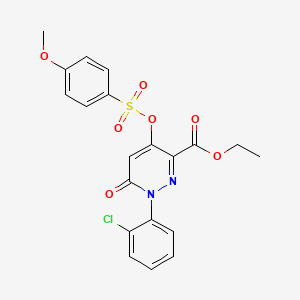

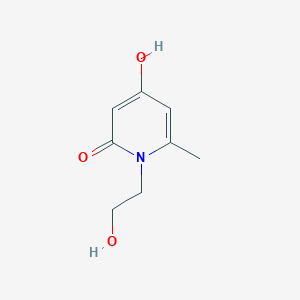

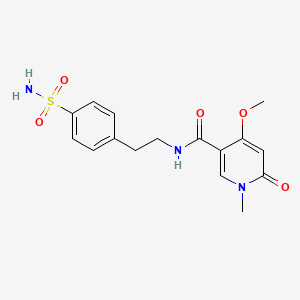

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)

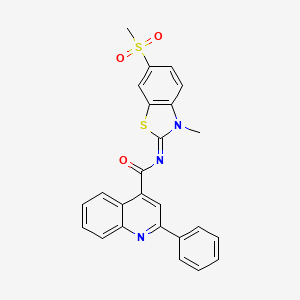

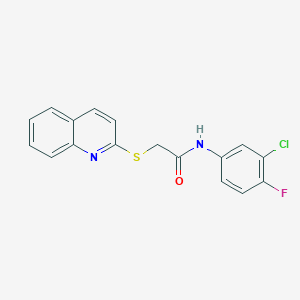

![3-(cyclopentanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393922.png)